molecular formula C10H11BrCl2O B14776638 1-(4-Bromo-2,6-dimethylphenyl)-2,2-dichloroethanol

1-(4-Bromo-2,6-dimethylphenyl)-2,2-dichloroethanol

Cat. No.: B14776638
M. Wt: 298.00 g/mol
InChI Key: MYWFVBOEARMORJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,6-dimethylphenyl)-2,2-dichloroethanol is an organic compound characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2,6-dimethylphenyl)-2,2-dichloroethanol typically involves the reaction of 4-bromo-2,6-dimethylphenyl with dichloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2,6-dimethylphenyl)-2,2-dichloroethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(4-Bromo-2,6-dimethylphenyl)-2,2-dichloroethanol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,6-dimethylphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-dimethylphenyl acetate
  • 4-Bromo-2,6-dimethylphenol
  • 4-Bromo-2,6-dimethylaniline

Uniqueness

1-(4-Bromo-2,6-dimethylphenyl)-2,2-dichloroethanol is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties

Properties

Molecular Formula

C10H11BrCl2O

Molecular Weight

298.00 g/mol

IUPAC Name

1-(4-bromo-2,6-dimethylphenyl)-2,2-dichloroethanol

InChI

InChI=1S/C10H11BrCl2O/c1-5-3-7(11)4-6(2)8(5)9(14)10(12)13/h3-4,9-10,14H,1-2H3

InChI Key

MYWFVBOEARMORJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(C(Cl)Cl)O)C)Br

Origin of Product

United States

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